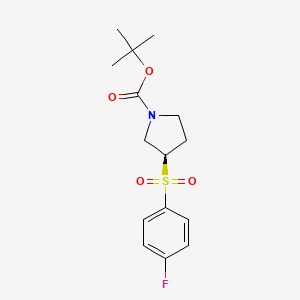

(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate

Description

The compound "(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate" is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-fluorophenylsulfonyl moiety at the 3-position. The 4-fluorophenylsulfonyl group introduces strong electron-withdrawing properties, which may enhance stability and influence binding affinity in biological systems.

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDWIHGJVMGGGW-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as ®-tert-butyl 3-pyrrolidinecarboxylate, the pyrrolidine ring is constructed through cyclization reactions.

Introduction of the 4-Fluorophenylsulfonyl Group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents such as N-bromosuccinimide or electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deprotected or simplified derivatives.

Scientific Research Applications

Neuropharmacology

(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate has shown promise in the field of neuropharmacology, particularly concerning its effects on ionotropic glutamate receptors. Research indicates that modifications to the pyrrolidine structure can significantly influence binding affinity and efficacy against these receptors, which are crucial in neurological disorders such as epilepsy and Alzheimer's disease .

Antibacterial and Anti-inflammatory Activity

The sulfonamide functionality inherent in this compound suggests potential antibacterial and anti-inflammatory properties. Compounds with similar structures have been evaluated for their activity against various bacterial strains, indicating that this compound could serve as a lead compound for developing new antibacterial agents .

Binding Affinity Studies

Understanding the pharmacological profile of this compound involves interaction studies with neurotransmitter systems. These studies typically assess binding affinities to various receptors and enzymes, providing insights into the compound's mechanism of action and guiding further modifications to enhance efficacy .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives against common bacterial strains. The results indicated that modifications in the phenyl ring structure significantly influenced antibacterial potency, with some compounds exhibiting zones of inhibition between 10 mm and 29 mm.

- Cytotoxicity Against Cancer Cells : Recent investigations into the cytotoxic effects of related compounds revealed promising profiles against various cancer cell lines. Modifications on the pyrrolidine ring led to enhanced activity compared to non-fluorinated counterparts, suggesting potential applications in cancer treatment.

Agrochemical Applications

Due to its unique structural characteristics, this compound may also find applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing new pesticides or herbicides that target specific pathways in pests or weeds while minimizing harm to non-target organisms.

Mechanism of Action

The mechanism by which ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but typically include inhibition or activation of target proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences

The target compound is compared to two analogs from the evidence:

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-04-2)

tert-Butyl 3-(((pyridin-4-ylmethyl)sulfonyl)methyl)pyrrolidine-1-carboxylate (CAS: 1420959-40-5)

Structural Analysis:

Physicochemical and Functional Properties

Table 1: Comparative Properties

Stereochemical Considerations

The (R)-configuration in the target compound and Compound 1 is critical for enantioselective applications. Compound 2 lacks stereochemical specification, limiting direct comparisons in asymmetric synthesis.

Biological Activity

(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that is pivotal in many biological activities.

- Tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Sulfonyl group : Often associated with various biological activities, including antibacterial and anti-inflammatory effects.

- Fluorophenyl moiety : The presence of fluorine can influence the compound's pharmacokinetics and receptor binding properties.

The molecular formula is with a molecular weight of approximately 329.39 g/mol .

Research indicates that this compound may interact with ionotropic glutamate receptors, which are critical in neurotransmission and implicated in various neurological disorders. Modifications to the pyrrolidine structure can significantly influence binding affinity and efficacy .

Therapeutic Potential

The compound's sulfonamide functionality suggests potential applications in:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy or Alzheimer's disease.

- Anti-inflammatory Applications : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit such effects .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals how variations affect biological activity:

| Compound Name | Structure Highlights | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Methylsulfonamide instead of fluorophenol | Potential anti-inflammatory properties | Enhanced solubility |

| (S)-tert-Butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate | Different stereoisomer | Similar receptor interactions | Altered pharmacodynamics |

| (R)-tert-butyl 3-(4-amino-phenethyl)sulfonamide | Amino group instead of fluorine | Antibacterial properties | Improved interaction with biological targets |

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

- Binding Affinity Studies : Interaction studies have shown that this compound exhibits promising binding affinities to ionotropic glutamate receptors, suggesting a mechanism for its neuroprotective effects .

- In Vivo Efficacy : Animal models have been utilized to assess the anti-inflammatory effects of related compounds, revealing that modifications to the sulfonamide group can enhance therapeutic efficacy .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar pyrrolidine derivatives indicates that the tert-butyl group may improve oral bioavailability, an essential factor for drug development .

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves introducing the 4-fluorophenylsulfonyl group to a pyrrolidine scaffold. A common approach is sulfonylation of a pyrrolidine intermediate using 4-fluorobenzenesulfonyl chloride. For example:

- Step 1 : Start with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Activate the hydroxyl group via mesylation (methanesulfonyl chloride in DCM with triethylamine at 0–20°C) to form a leaving group .

- Step 2 : Perform nucleophilic substitution with 4-fluorobenzenesulfinate (or sulfonyl chloride) under basic conditions (e.g., NaH or Et₃N in THF) .

Optimization : Adjust reaction temperature (0°C to room temperature), stoichiometry (1.2–1.5 equivalents of sulfonylating agent), and solvent polarity (DCM vs. THF) to improve yield. Monitor by TLC and characterize intermediates via and .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : identifies protons on the pyrrolidine ring (e.g., δ 3.5–4.5 ppm for N-CH₂ groups) and the 4-fluorophenyl group (δ 7.2–7.8 ppm). confirms the presence of the fluorine substituent .

- Mass Spectrometry : High-resolution ESI-MS or HRMS validates the molecular ion ([M+H]) and isotopic pattern (e.g., chlorine or sulfur isotopes) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. How can researchers address low yields during the sulfonylation step?

Low yields may arise from incomplete activation of the hydroxyl group or competing side reactions. Solutions include:

- Using a stronger base (e.g., NaH instead of Et₃N) to enhance nucleophilicity .

- Pre-activating the hydroxyl group with tosyl chloride or mesyl chloride for better leaving-group formation .

- Purifying intermediates via flash chromatography before sulfonylation .

Advanced Research Questions

Q. What strategies are effective for controlling stereochemistry during the synthesis of this compound?

- Chiral Pool Approach : Start with enantiomerically pure (R)-pyrrolidine derivatives to retain stereochemistry .

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like sulfonylation or hydroxyl activation .

- Crystallization : Perform chiral resolution using diastereomeric salts (e.g., tartaric acid derivatives) for intermediates .

Q. How can computational methods aid in understanding the reactivity of this compound in medicinal chemistry applications?

- DFT Calculations : Model the sulfonamide group’s electronic effects on binding to biological targets (e.g., enzymes or receptors) .

- Molecular Docking : Predict interactions with bromodomains (BET proteins) by aligning the 4-fluorophenyl group in hydrophobic pockets .

- SAR Studies : Systematically modify the sulfonyl group (e.g., substituents on the phenyl ring) and correlate changes with bioactivity data .

Q. What are the common pitfalls in interpreting NMR data for this compound, and how can they be resolved?

- Rotameric Splitting : The tert-butyl group or sulfonyl moiety may cause splitting in signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to simplify spectra .

- Residual Solvent Peaks : Ensure thorough drying under vacuum to avoid DCM or THF signals (δ 5.3 ppm or δ 1.4 ppm) overlapping with product peaks .

- Diastereomer Contamination : Confirm enantiopurity via chiral HPLC or polarimetry .

Q. How does the 4-fluorophenylsulfonyl group influence the compound’s physicochemical properties and bioactivity?

- Lipophilicity : The sulfonyl group increases polarity (logP reduction by ~1 unit), while the fluorine atom enhances metabolic stability .

- Binding Affinity : The 4-fluorophenyl moiety engages in π-π stacking with aromatic residues in target proteins (e.g., kinases or GPCRs) .

- Solubility : Poor aqueous solubility can be mitigated by formulating as a hydrochloride salt or using co-solvents (e.g., PEG 400) .

Data Contradictions and Resolution

Q. Conflicting reports on reaction yields: How to validate optimal conditions?

Discrepancies may arise from differences in reagent quality or reaction scale. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.